N-ethyl-3-hydroxybutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-hydroxybutanamide derivatives has been reported in the literature . The paper presents the synthesis of five new N-hydroxybutanamide derivatives and the results of studies on their MMP inhibition activity, cytotoxicity, acute toxicity, and antitumor activity .

Molecular Structure Analysis

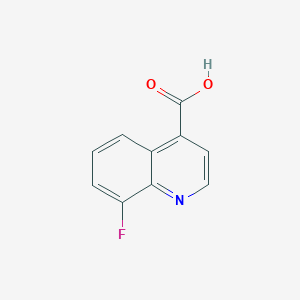

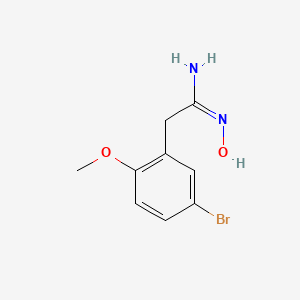

The molecular formula of N-ethyl-3-hydroxybutanamide is C6H13NO2 . The molecular weight is 131.17 g/mol . The InChI representation of the molecule is InChI=1S/C6H13NO2/c1-3-7-6(9)4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 131.17 g/mol . It has a topological polar surface area of 49.3 Ų . The compound has two hydrogen bond donors and two hydrogen bond acceptors . It has three rotatable bonds . The exact mass of the compound is 131.094628657 g/mol .

Scientific Research Applications

1. Antimicrobial Properties

N-ethyl-3-hydroxybutanamide derivatives show potential in antimicrobial applications. 3-Amino-4-hydroxybutanamides, polyfunctional derivatives of γ-hydroxybutyric acid, can be synthesized into heterocyclic compounds, including oxazolidine structures known for their antimicrobial properties. These derivatives can be considered as prodrugs undergoing lactonization in the organism, leading to biological effects (Tlekhusezh et al., 1999).

2. Enzymatic Applications

Enzymatic processes involving this compound show promise in chemical synthesis. For example, Lipase B from Candida antarctica was effective in the kinetic resolution of ethyl (±)-4-chloro-3-hydroxybutanoate through ammonolysis, leading to the preparation of pyrrolidin-3-ol and 5-(chloromethyl)-1,3-oxazolidin-2-one (García-Urdiales et al., 1999).

3. Inhibitors for GABA Transport Proteins

Substituted 4-hydroxybutanamides, derivatives of this compound, have been synthesized and studied for their influence on murine GABA transport proteins GAT1-GAT4. These derivatives show potential as inhibitors for these transport proteins, with certain compounds demonstrating notable potency and selectivity (Kulig et al., 2011).

4. Chiral Drug Synthesis

This compound is crucial in the chiral synthesis of drugs. Ethyl (R)-2-hydroxy-4-phenylbutanate, a significant intermediate for ACE inhibitors, is synthesized from compounds like ethyl 2-oxo-4-phenylbutanate, highlighting the role of this compound derivatives in drug synthesis (Duan, 2009).

5. Sensory Evaluation in Wines

Derivatives of this compound, such as ethyl 2-hydroxy-3-methylbutanoate, have been studied for their chemical and sensory characteristics in wines. These compounds, particularly their enantiomers, have been quantitated and evaluated for their impact on the aroma of wines (Gammacurta et al., 2018).

Mechanism of Action

Target of Action

N-Ethyl-3-hydroxybutanamide, also known as Embutramide , is a small molecule that interacts with various targets in the body.

Biochemical Pathways

It is possible that this compound could influence various pathways due to its potential interactions with multiple targets. The downstream effects of these pathway alterations would depend on the specific pathways involved .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Some studies suggest that certain derivatives of n-hydroxybutanamide may have antitumor and antimetastatic effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action can be influenced by the biological environment within the body, including the presence of other molecules, the state of the target cells, and various physiological conditions.

Properties

IUPAC Name |

N-ethyl-3-hydroxybutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7-6(9)4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIPBDZNJDVUEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386031.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide](/img/structure/B2386033.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)

![[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2386037.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-[2-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2386039.png)